[(E,4S)-4-hydroxypent-1-enyl]boronic acid
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Description
[(E,4S)-4-hydroxypent-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hydroxyalkene chain. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(E,4S)-4-hydroxypent-1-enyl]boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is the hydroboration of 4-pentyn-1-ol with a borane reagent such as borane-tetrahydrofuran complex (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) . The reaction proceeds with syn-addition, resulting in the formation of the desired boronic acid.
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or
Properties
CAS No. |
216772-56-4 |
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Molecular Formula |
C5H11BO3 |
Molecular Weight |
129.95 g/mol |
IUPAC Name |
[(E,4S)-4-hydroxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c1-5(7)3-2-4-6(8)9/h2,4-5,7-9H,3H2,1H3/b4-2+/t5-/m0/s1 |
InChI Key |
CDAZEWNVUBJOSL-FYTLMZHYSA-N |
Isomeric SMILES |
B(/C=C/C[C@H](C)O)(O)O |
Canonical SMILES |
B(C=CCC(C)O)(O)O |
Origin of Product |
United States |
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